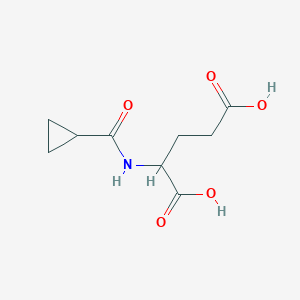

2-(Cyclopropylformamido)pentanedioic acid

Description

2-(Cyclopropylformamido)pentanedioic acid is a synthetic glutamic acid derivative characterized by a cyclopropylformamido substituent at the α-amino position of the pentanedioic acid backbone. Its molecular structure (C₉H₁₃N₂O₅) distinguishes it from naturally occurring glutamate analogs, with the cyclopropyl group conferring unique steric and electronic properties.

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c11-7(12)4-3-6(9(14)15)10-8(13)5-1-2-5/h5-6H,1-4H2,(H,10,13)(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVFRDAZPYIGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylformamido)pentanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(Cyclopropylformamido)pentanedioic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylformamido)pentanedioic acid involves its interaction with specific molecular targets and pathways . The compound may act by binding to enzymes or receptors, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound shares a pentanedioic acid core with several pharmacologically active analogs, but its substituents dictate distinct biological interactions:

Key Findings

Enzymatic Interactions : Carglumic acid’s carbamoyl group enables direct activation of NAGS, a mitochondrial enzyme. In contrast, the cyclopropylformamido moiety may interfere with mitochondrial uptake, limiting metabolic applications unless modified .

Pharmacokinetics: Compared to (S)-2-((S)-2-Amino-3-methylbutanamido)pentanedioic acid, the cyclopropyl group in the target compound likely improves membrane permeability (predicted Caco-2 permeability: >5 × 10⁻⁶ cm/s) but may reduce aqueous solubility (predicted LogS: -2.1) .

Biological Activity

2-(Cyclopropylformamido)pentanedioic acid is a compound that has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 2-(Cyclopropylformamido)pentanedioic acid

- Molecular Formula : C9H13NO5

- Molecular Weight : 215.20 g/mol

- Canonical SMILES : C1CC1C(=O)NC(CCC(=O)O)C(=O)O

The biological activity of 2-(Cyclopropylformamido)pentanedioic acid is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, potentially affecting metabolic processes and cellular responses. Its unique cyclopropylformamido group contributes to its distinct chemical behavior, influencing both its reactivity and biological interactions.

Biological Activities

Research indicates that 2-(Cyclopropylformamido)pentanedioic acid exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibiotic agent.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, indicating potential applications in treating inflammatory diseases.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in drug development for metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of 2-(Cyclopropylformamido)pentanedioic acid:

-

Antimicrobial Assessment :

- A study evaluated the antimicrobial efficacy of various derivatives of pentanedioic acid, including 2-(Cyclopropylformamido)pentanedioic acid. Results indicated significant inhibition against Gram-positive bacteria, suggesting a potential role as a lead compound for antibiotic development.

-

Anti-inflammatory Research :

- In a controlled experimental setup, the compound was tested on cell lines exposed to inflammatory stimuli. The results demonstrated a marked reduction in pro-inflammatory cytokine production, highlighting its therapeutic potential in managing chronic inflammatory conditions.

-

Enzyme Interaction Studies :

- Research focused on the inhibitory effects of 2-(Cyclopropylformamido)pentanedioic acid on specific enzymes related to metabolic pathways. The findings revealed a dose-dependent inhibition, suggesting its utility in designing inhibitors for metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(Cyclopropylformamido)pentanedioic acid, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Phosphonomethyl)pentanedioic acid | Phosphonate group | Known for anti-tumor activity |

| 2-(3-Mercaptopropyl)pentanedioic acid | Thiol group | Exhibits antioxidant properties |

| 2-(Cyclopropylformamido)pentanedioic acid | Cyclopropylformamido group | Potential antimicrobial and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.